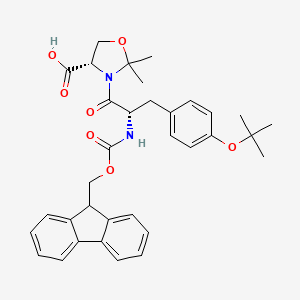

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O7/c1-33(2,3)43-22-16-14-21(15-17-22)18-28(30(37)36-29(31(38)39)20-42-34(36,4)5)35-32(40)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,27-29H,18-20H2,1-5H3,(H,35,40)(H,38,39)/t28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJYPUYQFPFOKS-VMPREFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Challenging Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a highly specialized dipeptide derivative crucial for advancements in solid-phase peptide synthesis (SPPS), particularly in the production of peptides prone to aggregation. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application. By incorporating a dimethylated pseudoproline moiety, this reagent disrupts the formation of secondary structures in the growing peptide chain, thereby enhancing solubility, improving coupling efficiency, and ultimately enabling the successful synthesis of "difficult" peptide sequences that are otherwise inaccessible with standard methodologies. This document serves as a vital resource for researchers engaged in peptide chemistry, drug discovery, and the development of peptide-based therapeutics.

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy has become the cornerstone of modern peptide chemistry. However, a significant challenge remains in the synthesis of "difficult sequences"—peptides that are rich in hydrophobic residues or prone to forming stable secondary structures like β-sheets on the solid support. This aggregation can lead to incomplete reactions, low yields, and purification difficulties.

This compound is a rationally designed solution to this problem. It is a dipeptide building block where the serine residue is temporarily modified to form a dimethylated pseudoproline (an oxazolidine (B1195125) ring). This structural modification introduces a "kink" in the peptide backbone, effectively disrupting the inter-chain hydrogen bonding that leads to aggregation.[1] The protecting groups, Fluorenylmethoxycarbonyl (Fmoc) on the tyrosine's N-terminus and tert-butyl (tBu) on its side chain, are compatible with standard SPPS chemistry. The pseudoproline ring itself is stable during the synthesis cycles but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine residue.[1]

Chemical and Physical Properties

This compound is a white to off-white powder. Its key properties are summarized in the table below, compiled from various chemical suppliers.

| Property | Value |

| Synonym | Fmoc-Tyr(tBu)-Ser(psiMe,Mepro)-OH |

| CAS Number | 878797-09-2 |

| Molecular Formula | C₃₄H₃₈N₂O₇ |

| Molecular Weight | 586.68 g/mol |

| Purity (HPLC) | ≥98% |

| Appearance | White to off-white powder |

| Storage Temperature | ≤ -4°C |

| Solubility | Soluble in DMF and NMP |

Table 1: Physicochemical Properties of this compound.

Mechanism of Action in SPPS

The primary function of this compound is to mitigate peptide chain aggregation during synthesis. The incorporation of the pseudoproline dipeptide disrupts the formation of secondary structures through a conformational "kink" in the peptide backbone, which favors a cis-amide bond over the typical trans-amide bond.[1] This disruption prevents the alignment of peptide chains into β-sheets, a major cause of aggregation. By preventing aggregation, the growing peptide-resin complex remains well-solvated, allowing for efficient diffusion of reagents and leading to higher coupling efficiencies and purer final products.[1]

Experimental Protocols

The use of this compound is integrated into standard Fmoc-SPPS workflows. Below is a representative protocol for manual solid-phase peptide synthesis. This protocol is based on the successful synthesis of the "difficult" Asn(15) analog of the WW domain FBP28, which utilizes pseudoproline dipeptides to overcome aggregation.[2]

Materials and Reagents

-

Resin: Rink Amide resin (or other suitable resin for C-terminal amide)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

-

Amino Acids: Fmoc-protected amino acids

-

Dipeptide: this compound

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solution: DMF, DCM

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Precipitation/Washing: Cold diethyl ether

Synthesis Cycle

The following steps are repeated for each amino acid coupling cycle.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times), followed by DMF (3-5 times).

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture.

-

Immediately add the activated dipeptide solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

-

Monitor coupling completion with a Kaiser test. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin as described in step 3.

Cleavage and Deprotection

-

After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the tBu and pseudoproline protecting groups, regenerating the native serine residue.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

Analysis

The purity and identity of the synthesized peptide should be confirmed by analytical techniques such as:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.

Applications

This compound is particularly valuable in the synthesis of:

-

Long Peptides (>30 amino acids): Where the risk of aggregation increases with chain length.

-

Hydrophobic Peptides: Such as transmembrane domains or amyloidogenic sequences.

-

Cyclic Peptides: The induced turn can facilitate cyclization.

-

Peptide-based Drugs: Ensuring high purity and yield is critical for therapeutic applications.[3]

Conclusion

This compound is an indispensable tool in modern peptide synthesis. Its ability to disrupt peptide aggregation by introducing a temporary conformational kink in the backbone allows for the successful synthesis of challenging peptide sequences with improved yields and purity. For researchers in drug development and peptide chemistry, understanding and utilizing this advanced building block is key to overcoming the limitations of standard SPPS and accessing a wider range of complex peptide targets.

References

A Technical Guide to Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative that has become an indispensable tool in modern solid-phase peptide synthesis (SPPS). Its unique pseudoproline structure effectively disrupts secondary structure formation in growing peptide chains, mitigating the aggregation issues that frequently plague the synthesis of "difficult" sequences. This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed methodologies associated with this compound, with a particular focus on its role in the synthesis of therapeutically relevant peptides such as GLP-1 receptor agonists and the amyloid-beta peptide.

Core Compound Data

This compound is a white to off-white powder utilized as a building block in peptide synthesis.[1] Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Source |

| CAS Number | 878797-09-2 | [2] |

| Molecular Formula | C₃₄H₃₈N₂O₇ | [2] |

| Molecular Weight | 586.7 g/mol | [2] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Appearance | White to off-white powder | [1] |

| Storage | Store at ≤ -4 °C | [1] |

Synonyms:

-

Fmoc-Tyr(tBu)-Ser(psiMe,Mepro)-OH[2]

-

(S)-3-[Na-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosinyl]-2,2-dimethyloxazolidine-4-carboxylic acid[1]

Mechanism of Action in SPPS

During solid-phase peptide synthesis, growing peptide chains, particularly those with hydrophobic residues, have a tendency to aggregate on the solid support. This aggregation, often driven by the formation of intermolecular β-sheets, can hinder the access of reagents to the N-terminus of the peptide, leading to incomplete coupling and deprotection steps. The result is a lower yield and purity of the final peptide product.

This compound is designed to overcome this challenge. The incorporation of the pseudoproline (Psi(Me,Me)pro) moiety, an oxazolidine (B1195125) ring formed from the serine residue, introduces a "kink" in the peptide backbone. This conformational constraint disrupts the hydrogen bonding patterns necessary for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide-resin complex.[2] The protecting groups, Fmoc on the N-terminus and t-butyl (tBu) on the tyrosine side chain, are compatible with standard Fmoc-based SPPS chemistry. The pseudoproline ring is stable during the synthesis but is readily cleaved under the final acidic conditions used for peptide cleavage from the resin, regenerating the native serine residue.[2]

References

In-Depth Technical Guide: Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide building block integral to modern solid-phase peptide synthesis (SPPS), particularly in the creation of complex and "difficult" peptide sequences. Its strategic application addresses the common challenge of peptide aggregation during synthesis, thereby enhancing yield and purity. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and its relevance in the context of cellular signaling pathways.

Core Molecular Data

The molecular integrity of this compound is fundamental to its application. The table below summarizes the key quantitative data for the dipeptide and its constituent protected amino acids.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-Tyr(tBu)-OH | C₂₈H₂₉NO₅ | 459.53[1][2][3] |

| Fmoc-Ser(Psi(Me,Me)pro)-OH | C₂₁H₂₁NO₅ | 367.40 |

| This compound | C₃₄H₃₈N₂O₇ | 586.68 [4] |

Experimental Protocols

The synthesis of this compound is a multi-step process involving the coupling of the protected tyrosine to the serine derivative, followed by the formation of the pseudoproline ring.

Synthesis of Fmoc-Tyr(tBu)-Ser-OH Dipeptide

-

Activation of Fmoc-Tyr(tBu)-OH: Dissolve Fmoc-Tyr(tBu)-OH (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF). Add a coupling agent like HATU (1 equivalent) and an organic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Coupling Reaction: In a separate vessel, dissolve H-Ser-OH (1.2 equivalents) in a basic aqueous solution (e.g., 10% sodium carbonate) or a suitable organic solvent with a non-nucleophilic base. Slowly add the activated Fmoc-Tyr(tBu)-OH solution to the serine solution.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of 2-3. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fmoc-Tyr(tBu)-Ser-OH.

Formation of the Pseudoproline Ring

-

Cyclization Reaction: Suspend the crude Fmoc-Tyr(tBu)-Ser-OH in a non-polar solvent such as dichloromethane (B109758) (DCM) or acetone. Add 2,2-dimethoxypropane (B42991) (an excess, e.g., 5-10 equivalents) and a catalytic amount of a mild acid catalyst like p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS).

-

Reaction Completion and Purification: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC. Quench the reaction with a mild base (e.g., a few drops of triethylamine). Remove the solvent under reduced pressure. The resulting crude product, this compound, can then be purified by flash column chromatography on silica (B1680970) gel.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this dipeptide lies in its ability to disrupt the formation of secondary structures, such as β-sheets, which are a common cause of peptide aggregation on the solid support during SPPS. The pseudoproline moiety introduces a "kink" in the peptide backbone, which hinders inter-chain hydrogen bonding.

General SPPS Protocol using this compound

-

Resin Preparation: Start with a resin-bound amino acid or peptide. Swell the resin in a suitable solvent like DMF.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group from the resin-bound peptide.

-

Coupling of the Dipeptide: Activate this compound using a standard coupling reagent (e.g., HATU/DIPEA or DIC/Oxyma) in DMF. Add the activated dipeptide solution to the deprotected resin and allow the coupling reaction to proceed.

-

Chain Elongation: After the coupling is complete, wash the resin. Repeat the deprotection and coupling steps with the subsequent Fmoc-amino acids to elongate the peptide chain.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). This step cleaves the peptide from the resin and simultaneously removes the tBu protecting group from the tyrosine side chain and opens the pseudoproline ring to regenerate the native serine residue.

Signaling Pathway Context: Tyrosine Phosphorylation

The Tyr-Ser motif is a common site for post-translational modifications, particularly phosphorylation, which is a critical mechanism in cellular signaling. Tyrosine phosphorylation is a key event in signal transduction pathways that regulate cell growth, differentiation, and metabolism. These pathways are often initiated by Receptor Tyrosine Kinases (RTKs). While this compound is a synthetic tool, the native dipeptide it represents is relevant to these fundamental biological processes.

References

The Role of Ψ(Me,Me)pro in Disrupting Peptide Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide aggregation, particularly the formation of amyloid fibrils rich in β-sheet structures, is a hallmark of numerous debilitating diseases, including Alzheimer's disease. The disruption of this aggregation process is a key therapeutic strategy. This technical guide explores the role and mechanism of Ψ(Me,Me)pro, a pseudoproline dipeptide derivative, as a potent disruptor of peptide aggregation. While extensively utilized to mitigate aggregation during solid-phase peptide synthesis, the principles underlying its function are directly applicable to the inhibition of amyloidogenesis. This document provides a detailed overview of its mechanism of action, comprehensive experimental protocols for evaluating its efficacy, and a framework for its application in research and drug development.

Introduction: The Challenge of Peptide Aggregation

The misfolding and subsequent aggregation of peptides into insoluble fibrils is a central pathological event in a range of amyloid diseases. These aggregates, characterized by a high content of cross-β-sheet structures, are often cytotoxic and implicated in tissue damage and organ dysfunction. The hydrophobic nature of amyloidogenic peptides, such as amyloid-beta (Aβ), makes them prone to self-assembly in aqueous environments, posing significant challenges for both therapeutic intervention and in vitro synthesis.

Ψ(Me,Me)pro: A Tool for Conformational Disruption

Pseudoproline dipeptides, such as Ψ(Me,Me)pro (psi-methionine-methionine-proline), are synthetic dipeptide building blocks derived from serine, threonine, or cysteine residues.[1] They are designed to mimic the conformational properties of proline.[1] The defining feature of Ψ(Me,Me)pro and other pseudoprolines is the formation of an oxazolidine (B1195125) or thiazolidine (B150603) ring, which introduces a "kink" into the peptide backbone.[1] This structural perturbation disrupts the planarity of the peptide chain, sterically hindering the formation of the intermolecular hydrogen bonds that are essential for the assembly of β-sheets.[1][2]

While the primary and well-documented application of Ψ(Me,Me)pro is in solid-phase peptide synthesis (SPPS) to prevent on-resin aggregation and improve yields of "difficult" sequences like Aβ and human Islet Amyloid Polypeptide (hIAPP), its fundamental mechanism of action—the disruption of β-sheet formation—makes it a valuable tool and lead structure for the development of therapeutic aggregation inhibitors.[1][3]

Mechanism of Action

The core function of Ψ(Me,Me)pro in disrupting peptide aggregation can be attributed to the following:

-

Induction of a Backbone "Kink": The cyclic nature of the pseudoproline ring forces a bend in the peptide backbone, similar to that induced by a natural proline residue.[1]

-

Disruption of β-Sheet Formation: This "kink" is incompatible with the extended conformation required for peptides to align and form the characteristic cross-β structure of amyloid fibrils.[1]

-

Enhanced Solubility: By preventing aggregation, the incorporation of Ψ(Me,Me)pro can increase the solubility of the peptide chain.[1]

Quantifying the Inhibitory Effect of Ψ(Me,Me)pro

While the qualitative mechanism of Ψ(Me,Me)pro is well-understood in the context of peptide synthesis, specific quantitative data on its efficacy as a therapeutic inhibitor of amyloid-beta aggregation in solution (e.g., IC50 or EC50 values) is not widely available in the public domain based on current literature searches. However, the following table outlines the types of quantitative data that would be generated using the experimental protocols described in this guide to evaluate the inhibitory potential of Ψ(Me,Me)pro or similar compounds.

Table 1: Representative Quantitative Data for a Putative Aβ Aggregation Inhibitor

| Parameter | Description | Representative Value | Experimental Assay |

| IC50 | The concentration of the inhibitor required to reduce the final amyloid fibril formation by 50%. | e.g., 10 µM | Thioflavin T (ThT) Assay |

| Lag Time Extension | The increase in the duration of the lag phase of aggregation in the presence of the inhibitor. | e.g., 5 hours | Thioflavin T (ThT) Assay |

| Reduction in β-Sheet Content | The percentage decrease in β-sheet secondary structure in the presence of the inhibitor. | e.g., 40% | Circular Dichroism (CD) Spectroscopy |

| Alteration in Fibril Morphology | Qualitative and quantitative changes in the structure of amyloid fibrils observed in the presence of the inhibitor. | e.g., Shorter, less defined fibrils | Transmission Electron Microscopy (TEM) |

Experimental Protocols for Assessing Aggregation Inhibition

To quantitatively assess the efficacy of Ψ(Me,Me)pro or other potential inhibitors of peptide aggregation, a combination of biophysical and imaging techniques is employed.

Thioflavin T (ThT) Fluorescence Assay

This is the most common method for quantifying the formation of amyloid fibrils in real-time.[4][5] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[5]

Principle: The increase in fluorescence intensity is directly proportional to the amount of amyloid fibrils formed, allowing for the kinetic analysis of aggregation, including the lag phase, elongation phase, and plateau.

Methodology:

-

Preparation of Aβ Peptide Solution:

-

Synthesize or purchase high-purity Aβ peptide (e.g., Aβ42).

-

To ensure a monomeric starting state, dissolve the peptide in a solvent like hexafluoroisopropanol (HFIP), then lyophilize to remove the solvent.

-

Reconstitute the peptide in a suitable buffer (e.g., 10 mM NaOH) and dilute to the final working concentration in a buffer such as phosphate-buffered saline (PBS), pH 7.4.[5]

-

-

Preparation of ThT Stock Solution:

-

Dissolve Thioflavin T in buffer (e.g., PBS) to a stock concentration of 1-2 mM.

-

Filter the solution through a 0.22 µm filter.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, combine the Aβ peptide solution, the inhibitor (Ψ(Me,Me)pro) at various concentrations, and the ThT solution (final concentration typically 10-20 µM).[5]

-

Include control wells with Aβ alone and buffer with ThT alone.

-

Seal the plate to prevent evaporation.

-

-

Data Acquisition:

-

Incubate the plate in a fluorescence plate reader at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to obtain aggregation curves.

-

Determine the lag time and the final fluorescence intensity for each condition.

-

Calculate the percentage of inhibition by comparing the final fluorescence of samples with the inhibitor to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of amyloid fibrils and to observe how they are affected by the presence of an inhibitor.

Methodology:

-

Sample Preparation:

-

Incubate Aβ peptide with and without the inhibitor under conditions that promote aggregation (as in the ThT assay).

-

Take aliquots at different time points (e.g., during the lag phase, elongation phase, and plateau).

-

-

Grid Preparation and Staining:

-

Place a 3-5 µL drop of the sample onto a carbon-coated copper grid for 1-2 minutes.

-

Wick off the excess sample with filter paper.

-

Wash the grid by briefly floating it on a drop of deionized water.

-

Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.

-

Wick off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Image the grids using a transmission electron microscope at various magnifications.

-

-

Analysis:

-

Compare the morphology of the aggregates formed in the presence and absence of the inhibitor. Look for differences in fibril length, width, and overall structure.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. It can be used to monitor the conformational changes that occur during aggregation, specifically the transition from a random coil or α-helical structure to a β-sheet structure.

Methodology:

-

Sample Preparation:

-

Prepare samples of Aβ with and without the inhibitor in a suitable buffer (e.g., phosphate (B84403) buffer). The buffer should have low absorbance in the far-UV region.

-

The peptide concentration is typically in the range of 10-50 µM.

-

-

Data Acquisition:

-

Use a CD spectrometer to scan the samples in the far-UV range (typically 190-260 nm) at different time points during the aggregation process.

-

Maintain a constant temperature (e.g., 37°C) using a Peltier temperature controller.

-

-

Data Analysis:

-

Analyze the CD spectra to determine the percentage of α-helix, β-sheet, and random coil structures.

-

A characteristic negative peak around 218 nm is indicative of β-sheet formation.

-

Compare the changes in secondary structure over time for samples with and without the inhibitor.

-

Visualizing the Role of Ψ(Me,Me)pro

Mechanism of Action

Caption: Mechanism of Ψ(Me,Me)pro in disrupting β-sheet formation.

Experimental Workflow for Aggregation Inhibition Studies

Caption: Workflow for evaluating peptide aggregation inhibitors.

Logical Framework for Ψ(Me,Me)pro Application

Caption: Logical framework for using Ψ(Me,Me)pro as an aggregation inhibitor.

Conclusion and Future Directions

Ψ(Me,Me)pro and other pseudoproline dipeptides represent a powerful class of tools for disrupting peptide aggregation. Their well-defined mechanism of action, centered on the introduction of a conformational "kink" that prevents β-sheet formation, makes them invaluable in both the synthesis of aggregation-prone peptides and as a foundational concept for the design of novel therapeutic agents against amyloid diseases.

Future research should focus on systematically quantifying the inhibitory effects of various pseudoproline dipeptides on the aggregation of clinically relevant peptides like Aβ and α-synuclein. Such studies, employing the standardized protocols outlined in this guide, will be crucial for translating the success of pseudoprolines in chemical synthesis into the development of effective drugs for the treatment of amyloid-related disorders. Furthermore, understanding the impact of the specific side chains of the pseudoproline dipeptide on inhibitory activity will enable the rational design of next-generation aggregation inhibitors with enhanced potency and specificity.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Fmoc solid-phase peptide synthesis

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. We will delve into the core principles, chemical strategies, detailed experimental protocols, and common challenges associated with this powerful technique.

Introduction to Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, a revolutionary technique pioneered by Bruce Merrifield, enables the stepwise assembly of amino acids into a peptide chain anchored to an insoluble solid support, or resin.[1] This approach dramatically simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to a simple filtration and washing process.[1]

While the original methodology was based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach has become the method of choice for most applications.[1] The key advantage of Fmoc chemistry lies in its use of milder reaction conditions. The Nα-Fmoc protecting group is removed by a weak base (piperidine), while the final cleavage from the resin and removal of side-chain protecting groups are accomplished with a moderately strong acid (trifluoroacetic acid, TFA).[2] This orthogonality is particularly beneficial for synthesizing modified peptides, such as those containing phosphorylation or glycosylation, which are often unstable under the harsh hydrofluoric acid (HF) conditions required in Boc-SPPS.[2][3]

Core Principles of the Fmoc/tBu Strategy

The success of Fmoc SPPS hinges on a system of orthogonal protecting groups and a solid, insoluble support.

-

Solid Support (Resin): The synthesis begins on a porous polymer bead (e.g., polystyrene cross-linked with divinylbenzene). The choice of resin and its associated linker determines the C-terminal functionality of the final peptide.[4]

-

Temporary Nα-Protection: The α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group. This prevents unwanted polymerization during the activation of the carboxyl group.[5] The Fmoc group is cleaved at the beginning of each cycle.[6]

-

Permanent Side-Chain Protection: The reactive side chains of amino acids (e.g., the amine of Lysine, the carboxylic acid of Aspartic Acid) are protected by acid-labile groups, typically derived from tert-butyl (tBu). These groups remain intact throughout the synthesis cycles and are only removed during the final cleavage step.[1]

The entire process can be visualized as a series of repeating cycles, each adding one amino acid to the growing peptide chain.

The Iterative Fmoc SPPS Cycle

Chain elongation is achieved by the repetition of a four-step cycle for each amino acid to be incorporated. The efficiency of each step is critical, as incomplete reactions lead to impurity formation.

-

Fmoc Deprotection: The cycle begins with the removal of the Nα-Fmoc group from the resin-bound peptide. This is typically achieved by treating the resin with a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF) for several minutes.[4] The mechanism involves a base-catalyzed β-elimination, which releases the free amine and generates dibenzofulvene (DBF). The excess piperidine acts as a scavenger, trapping the reactive DBF to form a stable adduct that is washed away.[6][7]

-

Washing: Following deprotection, the resin is thoroughly washed to remove the piperidine and the DBF-piperidine adduct. DMF is the most common solvent for this step.[4]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is added. Its carboxylic acid group must first be activated to facilitate the formation of a peptide (amide) bond with the newly freed N-terminal amine of the peptide chain. This activation is commonly performed using coupling reagents such as HBTU, HCTU, or a carbodiimide (B86325) like DIC in the presence of an additive like Oxyma.[8] The reaction is typically carried out for 1-2 hours.[5]

-

Washing: A final wash step removes any unreacted amino acid and coupling byproducts, leaving the newly elongated, Fmoc-protected peptide-resin ready for the next cycle.[4]

Reagents and Materials

The quality and choice of reagents are paramount to a successful synthesis.

Solid Supports (Resins)

The resin provides the solid-phase anchor for the synthesis. The choice of linker attached to the polymer bead dictates the C-terminal functionality of the cleaved peptide.

| Resin Name | Linker Type | Final C-Terminus | Acid Sensitivity | Typical Use |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | High (TFA) | Standard synthesis of peptide acids.[4] |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic Acid | Very High (e.g., 1% TFA) | Synthesis of fully protected peptide fragments; helps suppress diketopiperazine formation.[4][9] |

| Rink Amide Resin | Rink (Fmoc-protected amine) | Amide | High (TFA) | Standard synthesis of peptide amides.[4] |

| Sieber Amide Resin | Xanthenyl | Amide | Very High | Synthesis of protected peptide amides.[10] |

Solvents and Reagents

| Reagent/Solvent | Abbreviation | Purpose & Key Considerations |

| N,N-Dimethylformamide | DMF | The primary solvent for washing, deprotection, and coupling. Must be high purity and amine-free, as dimethylamine (B145610) impurities can cause premature Fmoc removal.[11] |

| N-Methyl-2-pyrrolidone | NMP | An alternative to DMF, sometimes better at solvating and preventing aggregation.[11] |

| Dichloromethane | DCM | Primarily used for resin swelling and loading the first amino acid, especially on trityl resins.[11] |

| Piperidine | - | A secondary amine base used (typically at 20% in DMF) to remove the Fmoc protecting group.[12] |

| Trifluoroacetic Acid | TFA | A strong acid used in high concentration (e.g., 95%) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[2][12] |

Coupling Reagents

These reagents facilitate peptide bond formation by activating the C-terminal carboxylic acid of the incoming amino acid.

| Reagent Name | Abbreviation | Class | Key Features |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Efficient but produces a carcinogenic byproduct (HMPA). |

| (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Highly popular, efficient, and fast-acting.[13] |

| (1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HCTU | Aminium/Uronium Salt | Similar to HBTU but often faster and with better racemization suppression.[8] |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | A cost-effective activator, almost always used with an additive like HOBt or Oxyma to suppress side reactions and reduce racemization.[13] |

| Ethyl cyano(hydroxyimino)acetate | Oxyma Pure | Additive | A modern, non-explosive alternative to HOBt, used with carbodiimides. |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Aminium/Uronium Salt | A third-generation coupling reagent with superior racemization suppression, especially for sensitive residues.[8] |

Final Cleavage and Peptide Isolation

Once the desired sequence is assembled, the peptide must be cleaved from the solid support and its side-chain protecting groups removed.

This is typically achieved in a single step using a "cleavage cocktail" consisting of a strong acid (TFA) and a mixture of scavengers.[14] Scavengers are critical for quenching the highly reactive cationic species (e.g., t-butyl cations) that are generated as the protecting groups are cleaved. Without scavengers, these cations can irreversibly re-attach to sensitive amino acid side chains like Tryptophan, Methionine, or Cysteine.[15]

Common Cleavage Cocktails

The composition of the cocktail depends on the amino acids present in the peptide sequence.

| Cocktail Name | Composition | Target Residues & Use Case |

| Reagent K | TFA / Water / Phenol (B47542) / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Arg(Pmc/Pbf). |

| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for sequences containing multiple Arg, Cys, Met, or Trp residues.[10] |

| Standard | TFA / TIS / Water (95:2.5:2.5) | A common, effective cocktail for peptides without highly sensitive residues. TIS (Triisopropylsilane) is an excellent cation scavenger.[14][16] |

| Trp(Boc) Cleavage | TFA / EDT / TIS (94:5:1) | The Boc group on Trp requires EDT for efficient removal. |

After cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, washed, and dried.[14]

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS Cycle (0.1 mmol scale)

-

Resin Preparation: Place peptide-resin from the previous cycle in a 10 mL SPPS reaction vessel.

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate with nitrogen bubbling for 3 minutes. Drain.

-

Add another 5 mL of 20% piperidine in DMF.

-

Agitate for 7 minutes. Drain.

-

-

Washing:

-

Wash the resin with DMF (5 x 5 mL).

-

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve Fmoc-AA-OH (0.4 mmol, 4 eq), HCTU (0.39 mmol, 3.9 eq) in 2 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq).

-

Immediately add the activation mixture to the resin.

-

Agitate with nitrogen bubbling for 45-60 minutes. Drain.

-

-

Final Washing:

-

Wash the resin with DMF (3 x 5 mL).

-

Wash the resin with DCM (3 x 5 mL).

-

The resin is now ready for the next cycle or for final cleavage.

-

Protocol 2: Monitoring with the Kaiser Test

The Kaiser test detects free primary amines and is used to confirm the completion of both deprotection and coupling steps.

-

Collect a few beads of resin and wash them with ethanol.

-

Add 2-3 drops of each of the three Kaiser reagents (potassium cyanide in pyridine, ninhydrin (B49086) in ethanol, phenol in ethanol).

-

Heat at 100°C for 5 minutes.

-

Results:

Protocol 3: Standard Cleavage & Isolation (0.1 mmol scale)

-

Preparation: Place the dried peptide-resin in a 15 mL reaction vessel.

-

Cleavage:

-

Add 5 mL of a freshly prepared cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin.

-

Stopper the vessel and allow it to react at room temperature for 2-3 hours with occasional swirling.[14]

-

-

Isolation:

-

Filter the cleavage mixture into a 50 mL centrifuge tube, collecting the TFA filtrate.

-

Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

-

-

Precipitation:

-

Add the TFA filtrate dropwise to 40 mL of ice-cold diethyl ether. A white precipitate should form.

-

Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation.

-

-

Collection & Washing:

-

Centrifuge the tube at 3000 rpm for 5 minutes to pellet the peptide.

-

Carefully decant the ether.

-

Resuspend the pellet in 30 mL of fresh cold ether and repeat the centrifugation. Perform this wash step three times.

-

-

Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.

Common Side Reactions and Mitigation

Despite the robustness of Fmoc-SPPS, several sequence-dependent side reactions can occur, reducing the purity and yield of the final product.

| Side Reaction | Description | Cause & Prone Sequences | Mitigation Strategy |

| Aspartimide Formation | The peptide backbone cyclizes at an Aspartic Acid (Asp) residue, forming a succinimide (B58015) ring. This can then reopen to form β-aspartyl peptides or add piperidine.[3] | Base-catalyzed reaction during piperidine treatment. Sequences containing -Asp-Gly-, -Asp-Ser-, and -Asp-Asn- are particularly susceptible. | Add 1M Oxyma to the deprotection solution to lower the pH.[3] Use sterically hindered side-chain protecting groups on Asp (e.g., OMpe, OEdp). |

| Diketopiperazine (DKP) Formation | At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[7] | Occurs after deprotection of the second amino acid. Proline and Glycine in either of the first two positions greatly increase the risk.[9] | Use 2-chlorotrityl resin, whose steric bulk hinders the cyclization.[9] Couple the first two amino acids as a pre-formed dipeptide unit. |

| Racemization | Loss of stereochemical integrity (L- to D-amino acid) at the α-carbon. | Can occur during the activation step, especially with Histidine and Cysteine. Base (e.g., DIPEA) and high temperatures can exacerbate the issue.[13] | Use racemization-suppressing coupling reagents (e.g., COMU). For Cys, use pre-formed symmetrical anhydrides or DIPCDI/Oxyma activation.[13] |

| Aggregation | The growing peptide chain, while still protected and attached to the resin, can fold and form intermolecular hydrogen bonds, leading to poor solvation and incomplete reactions.[9] | Common in long or hydrophobic sequences. | Switch solvent from DMF to NMP. Add chaotropic salts (e.g., LiCl) or DMSO. Perform couplings at elevated temperatures (microwave synthesis).[9] |

Quantitative Data in SPPS

Stepwise vs. Overall Yield

The final yield of a peptide is a product of the efficiency of every single coupling and deprotection step. Even a small drop in stepwise efficiency has a dramatic impact on the final yield of a long peptide.

| Stepwise Coupling Efficiency | Theoretical Overall Yield of a 10-mer | Theoretical Overall Yield of a 30-mer |

| 99.9% | (0.999)^9 = 99.1% | (0.999)^29 = 97.1% |

| 99.5% | (0.995)^9 = 95.6% | (0.995)^29 = 86.4% |

| 99.0% | (0.99)^9 = 91.4% | (0.99)^29 = 74.7% |

| 97.0% | (0.97)^9 = 76.0% | (0.97)^29 = 41.2% |

Note: Table assumes 100% efficiency in all other steps for illustrative purposes.

This data underscores the necessity of using optimized protocols and high-quality reagents to ensure each coupling reaction proceeds to >99.5% completion.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has become indispensable in both academic research and the pharmaceutical industry. Its reliance on milder chemistry compared to the Boc/Bzl strategy has broadened its applicability to a vast range of complex and modified peptides. A thorough understanding of the core principles, reaction mechanisms, potential side reactions, and optimization strategies is crucial for any scientist aiming to successfully synthesize high-quality peptides for their research and development endeavors.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. mesalabs.com [mesalabs.com]

- 9. peptide.com [peptide.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

The Strategic Synthesis of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH: A Technical Guide to Overcoming Peptide Aggregation

For Immediate Release

This technical guide provides an in-depth exploration of the chemical synthesis and application of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH, a specialized dipeptide critical for the successful solid-phase peptide synthesis (SPPS) of challenging, aggregation-prone peptide sequences. Addressed to researchers, scientists, and professionals in the field of drug development, this document details the synthetic protocol, presents quantitative data on its efficacy, and illustrates its role in SPPS workflows.

Introduction

In the realm of peptide synthesis, particularly through Fmoc-based solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences" presents a significant hurdle.[1] These sequences, often rich in hydrophobic residues, are prone to forming secondary structures like β-sheets on the solid support. This leads to inter-chain aggregation and intra-chain folding, which in turn causes poor solvation, incomplete reactions, and ultimately, low purity and yield of the target peptide.[1][2]

To circumvent these issues, pseudoproline dipeptides were introduced as a powerful tool.[2] this compound is a prime example of such a dipeptide. It incorporates a dimethylated pseudoproline (Ψ(Me,Me)pro) moiety derived from the serine residue.[1] This modification introduces a temporary "kink" in the peptide backbone, effectively disrupting the hydrogen bonding patterns necessary for β-sheet formation.[2][3] The oxazolidine (B1195125) ring of the pseudoproline is stable under the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, restoring the native serine residue.[3]

This guide will now delve into the specifics of synthesizing this valuable dipeptide, its impact on peptide purity and yield, and its integration into standard SPPS protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. First, the linear dipeptide, Fmoc-Tyr(tBu)-Ser-OH, is synthesized. Subsequently, the pseudoproline ring is formed by reacting the serine residue with a ketone or an acetone (B3395972) equivalent. The direct coupling of an amino acid to a pre-formed pseudoproline residue is often inefficient due to the sterically hindered nature of the oxazolidine ring system.[4][5] Therefore, the pre-formation of the dipeptide is the preferred method.

Experimental Protocol:

Step 1: Synthesis of the Linear Dipeptide (Fmoc-Tyr(tBu)-Ser-OH)

This step is carried out using standard solution-phase peptide coupling methods.

-

Activation of Fmoc-Tyr(tBu)-OH:

-

Dissolve Fmoc-Tyr(tBu)-OH (1 equivalent) and a coupling agent such as HOBt (1 equivalent) in a suitable solvent like DMF.

-

Add a carbodiimide, for instance, DCC (1 equivalent), to the solution and stir for 15-20 minutes at room temperature to form the active ester.

-

Filter off the urea (B33335) byproduct.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve H-Ser-OH (1 equivalent) in an appropriate solvent.

-

Add the activated Fmoc-Tyr(tBu)-OH solution to the serine solution.

-

Allow the reaction to proceed for several hours at room temperature, monitoring completion by a suitable method like TLC or HPLC.

-

-

Work-up and Purification:

-

Upon completion, acidify the reaction mixture with a weak acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to obtain the pure linear dipeptide.

-

Step 2: Formation of the Pseudoproline Ring

This step involves the acid-catalyzed reaction of the serine hydroxyl and amino groups with an acetone source.

-

Reaction Setup:

-

Suspend the purified Fmoc-Tyr(tBu)-Ser-OH (1 equivalent) in a dry, inert solvent such as THF.[6]

-

Add 2,2-dimethoxypropane (B42991) (5 equivalents), which serves as an acetone source.[6]

-

Add a catalytic amount of an acid catalyst, for example, pyridinium (B92312) p-toluenesulfonate (PPTS) (0.2 equivalents).[6]

-

-

Reaction Conditions:

-

Heat the reaction mixture to reflux and maintain this temperature, monitoring the reaction progress with TLC or HPLC.[6]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with 5% aqueous HCl.[6]

-

Extract the product with ethyl acetate.[6]

-

Wash the combined organic layers with water and brine, then dry over magnesium sulfate.[6]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel to yield the final product, this compound.[6]

-

Quantitative Data on Efficacy

The incorporation of pseudoproline dipeptides has been shown to significantly improve the outcomes of synthesizing "difficult" peptides. Below is a summary of comparative data illustrating these benefits.

| "Difficult" Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |

| Model Peptide 1 | Standard Fmoc-SPPS | Very Poor | Low | [7] |

| Model Peptide 1 | With Pseudoproline Dipeptide | High | Significantly Improved | [7] |

| Human Amylin (hAmylin) | Standard Fmoc-SPPS | Traces of product | Near zero | [2] |

| Human Amylin (hAmylin) | With Pseudoproline Dipeptide | High | High | [2] |

| PADRE Epitope | Standard Rink Amide Resin (0.4 mmole/g) | - | 45% (Elongation Yield) | [8] |

| PADRE Epitope | With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | - | 87% (Elongation Yield) | [8] |

Note: Specific numerical values for "very poor" and "low" were not provided in the source material, but the qualitative improvement was emphasized.

Visualization of SPPS Workflow

The following diagrams illustrate the logical flow of incorporating this compound into a growing peptide chain during solid-phase peptide synthesis.

Caption: Workflow for incorporating the pseudoproline dipeptide in SPPS.

The diagram below details the chemical transformations occurring during the coupling and final cleavage steps.

Caption: Chemical transformation during coupling and cleavage.

Conclusion

This compound is an indispensable tool in modern peptide chemistry.[1] Its strategic application allows for the efficient synthesis of peptides that would otherwise be challenging or impossible to produce using standard SPPS protocols.[9] By temporarily inducing a conformational kink in the peptide backbone, it effectively mitigates aggregation and enhances solvation, leading to higher coupling efficiencies and purer final products.[1][2] The detailed synthetic protocol and workflow illustrations provided in this guide offer researchers a comprehensive resource for leveraging this powerful building block in their peptide synthesis endeavors.

References

- 1. chempep.com [chempep.com]

- 2. chempep.com [chempep.com]

- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 4. researchgate.net [researchgate.net]

- 5. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function and Application of the Fmoc Protecting Group in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[][2] Its widespread adoption is due to its unique chemical properties, particularly its base-lability, which allows for a mild and highly selective deprotection strategy.[3][4] This "orthogonal" approach, where the Nα-amino group protection (Fmoc) and side-chain protections (typically acid-labile) can be removed under distinct chemical conditions, is a significant advantage over older methods like the Boc/Bzl strategy, which relies on harsh acidic conditions for iterative deprotection.[4][5][6]

This guide provides an in-depth examination of the Fmoc group's function, the chemical mechanisms governing its use, standard experimental protocols, and quantitative data relevant to the SPPS workflow.

Core Principles of the Fmoc Protecting Group

The primary function of the Fmoc group is to temporarily block the Nα-amine of an amino acid.[7] This prevents self-polymerization and ensures that during the coupling step, the amino acid's carboxyl group correctly forms a peptide bond with the free amine of the growing peptide chain, which is anchored to a solid resin support.[8][9]

Key Chemical Properties:

-

Base-Lability: The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][7]

-

Acid-Stability: Its stability to acid is crucial for orthogonality. It remains intact during the final cleavage step, where strong acids like trifluoroacetic acid (TFA) are used to remove side-chain protecting groups (e.g., tBu, Trt, Pbf) and release the completed peptide from the resin.[8][10]

-

UV-Absorbance: The fluorenyl group is a strong chromophore, a property that is exploited for real-time, non-invasive monitoring of the deprotection step.[3][11]

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain.[2][12] The entire process can be automated, which is a major advantage for producing high-purity peptides efficiently.[]

The four main stages of a single cycle are:

-

Deprotection: The resin-bound peptide is treated with a basic solution (e.g., 20% piperidine in DMF) to remove the Nα-Fmoc group from the terminal amino acid, exposing a free primary or secondary amine.[7][13]

-

Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection reagent and the cleaved Fmoc-adduct.[12]

-

Coupling: The next Fmoc-protected amino acid is "activated" (typically with a carbodiimide (B86325) or a phosphonium/uronium salt like HBTU) and added to the resin, where its activated carboxyl group reacts with the newly exposed amine to form a peptide bond.[10]

-

Washing: A final wash removes excess reagents and byproducts, leaving the newly elongated, Fmoc-protected peptide-resin ready for the next cycle.[12]

This cycle is repeated until the desired peptide sequence is assembled.

Mechanism of Fmoc Deprotection

The cleavage of the Fmoc group is a classic example of a base-induced β-elimination reaction (E1cB mechanism).[14]

-

Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system.[8][15]

-

β-Elimination: This abstraction creates a carbanion, which is stabilized by the aromatic system. The unstable intermediate then collapses, leading to the elimination of the fluorenyl group as dibenzofulvene (DBF) and the release of carbon dioxide and the free amine of the peptide.[8][15][16]

-

Scavenging: The highly reactive DBF electrophile is immediately trapped by the excess piperidine in the solution. This forms a stable DBF-piperidine adduct, which prevents DBF from reacting irreversibly with the newly liberated peptide amine.[8][17]

Quantitative Data and Reaction Parameters

The efficiency and success of Fmoc-SPPS rely on carefully controlled reaction conditions. The following tables summarize key quantitative parameters.

Table 1: Standard Reagents and Conditions for Fmoc-SPPS

| Step | Reagent/Condition | Typical Concentration/Time | Purpose |

|---|---|---|---|

| Resin Swelling | Dichloromethane (DCM) or DMF | 30-60 minutes | To allow reagents to penetrate the polymer matrix.[13] |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | To remove the Nα-Fmoc protecting group.[3] |

| Deprotection Time | 2 x treatments of 3-10 min | Ensures complete removal of the Fmoc group.[10] | |

| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | To drive the coupling reaction to completion.[18] |

| Coupling Agent (e.g., HBTU, HATU) | 3-5 equivalents | To activate the carboxylic acid for amide bond formation.[] | |

| Base (e.g., DIPEA, Collidine) | 6-10 equivalents | To maintain basic conditions for coupling.[13] | |

| Coupling Time | 30-120 minutes | Varies depending on the amino acids being coupled. | |

| Final Cleavage | Trifluoroacetic Acid (TFA) Cocktail | 95% TFA, with scavengers | To cleave the peptide from the resin and remove side-chain protecting groups. |

| | Cleavage Time | 2-4 hours | Ensures complete deprotection and cleavage.[20] |

Table 2: UV Monitoring of Fmoc Deprotection

| Species | Molar Extinction Coefficient (ε) | Wavelength (λmax) | Application |

|---|---|---|---|

| DBF-Piperidine Adduct | ~7,800 - 8,500 M⁻¹cm⁻¹ | ~301 nm | Quantitative measurement of Fmoc cleavage.[11][21] |

| Dibenzofulvene (DBF) | Not typically measured directly | ~289-301 nm | Intermediate product of deprotection.[22] |

The concentration of the released DBF-piperidine adduct, measured by its absorbance at ~301 nm, is directly proportional to the number of free amine sites on the resin. This allows for quantitative monitoring of reaction completion at each deprotection step.[11][23]

Key Experimental Protocols

The following are standardized, manual protocols for the core steps of the Fmoc-SPPS cycle. These procedures are often adapted for automated synthesizers.

Protocol 1: Standard Fmoc Group Deprotection

-

Initial Wash: Wash the peptide-resin (e.g., 0.1 mmol scale) thoroughly with DMF (3 x 5 mL) to remove residual solvent and reagents from the previous step.[13]

-

First Deprotection Treatment: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture gently (e.g., by bubbling with nitrogen gas or on a shaker) for 3-5 minutes at room temperature.[24]

-

Filtration: Drain the deprotection solution from the reaction vessel.

-

Second Deprotection Treatment: Add a fresh 5 mL portion of 20% piperidine in DMF. Continue to agitate for an additional 7-10 minutes.[10]

-

Final Washes: Drain the solution and wash the resin extensively with DMF (5-6 x 5 mL) to ensure complete removal of piperidine and the DBF-piperidine adduct.[24] The resin is now ready for the coupling step.

Protocol 2: Standard Amino Acid Coupling using HBTU/DIPEA

-

Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (e.g., 0.5 mmol, 5 eq) and an equivalent amount of HBTU (0.5 mmol, 5 eq) in a minimal volume of DMF.

-

Activation: Add diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1. Agitate the mixture for 30-60 minutes at room temperature.

-

Monitoring (Optional): Perform a qualitative colorimetric test (e.g., Kaiser test) on a small sample of the resin. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL) to prepare for the next deprotection cycle.[13]

Common Side Reactions and Mitigation Strategies

While robust, Fmoc chemistry is not without potential challenges. Awareness of common side reactions is crucial for synthesizing high-purity peptides.

-

Aspartimide Formation: Peptides containing aspartic acid (Asp) are susceptible to cyclization to an aspartimide intermediate, especially when followed by residues like glycine, asparagine, or serine.[5][25] This can lead to racemization and the formation of β-aspartyl peptides.

-

Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[10][25] This is most common with proline as the second residue.

-

Mitigation: Using sterically hindered resins like 2-chlorotrityl chloride resin or coupling the third amino acid immediately after deprotection of the second can suppress this reaction.[25]

-

-

Aggregation: During the synthesis of long or hydrophobic sequences, the growing peptide chains can aggregate via intermolecular hydrogen bonds, leading to poor solvation and incomplete deprotection and coupling reactions.[25]

Conclusion

The Fmoc protecting group is an indispensable tool in peptide synthesis, enabling the routine and automated production of complex peptides under mild conditions.[5][] Its orthogonality with acid-labile side-chain protecting groups provides a robust framework for synthesizing peptides with diverse modifications, which is critical for drug discovery and biological research.[5][6] A thorough understanding of the underlying chemical principles, quantitative parameters, and potential side reactions, as detailed in this guide, empowers researchers to optimize synthetic strategies and achieve higher yields and purities in their target molecules.

References

- 2. researchgate.net [researchgate.net]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. bachem.com [bachem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. redalyc.org [redalyc.org]

- 22. researchgate.net [researchgate.net]

- 23. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. peptide.com [peptide.com]

- 25. peptide.com [peptide.com]

- 26. ptacts.uspto.gov [ptacts.uspto.gov]

The Indispensable Role of the t-Butyl Group in Modern Peptide Science: A Technical Guide to Tyrosine Protection

For Immediate Release

In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high-purity, biologically active molecules. Among these, the tert-butyl (tBu) protecting group for the phenolic hydroxyl function of Tyrosine (Tyr) stands out as a cornerstone of the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. This in-depth technical guide explores the core purpose of the t-butyl group in protecting Tyrosine, providing researchers, scientists, and drug development professionals with a comprehensive overview of its application, quantitative performance, and associated experimental protocols.

The Core Purpose: Shielding the Reactive Phenolic Hydroxyl Group

Tyrosine's side chain contains a nucleophilic phenolic hydroxyl group, which, if left unprotected during peptide synthesis, can lead to several undesirable side reactions.[1][2] The primary purpose of the t-butyl protecting group is to act as a robust and temporary shield for this reactive moiety.[2][3] By converting the hydroxyl group into a t-butyl ether, its nucleophilicity is effectively masked, preventing it from participating in unwanted acylation reactions during the coupling of subsequent amino acids.[2] This ensures the fidelity of the peptide chain elongation process, leading to a significant increase in the yield and purity of the target peptide.[2]

The t-butyl group is an integral part of the Fmoc/tBu orthogonal protection strategy, a cornerstone of modern SPPS.[4] This strategy relies on the differential stability of the protecting groups to specific chemical conditions. The Fmoc group, which protects the α-amino group of the amino acid, is labile to basic conditions (typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide), allowing for its removal before the next coupling step.[5] In contrast, the t-butyl ether protecting the Tyrosine side chain is stable to these basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[5] This orthogonality is the key to the stepwise and controlled assembly of the peptide chain on the solid support.

Quantitative Data on Cleavage and Side Reaction Prevention

The efficiency of the final cleavage and deprotection step is critical for the successful synthesis of the target peptide. The t-butyl group is typically removed simultaneously with the cleavage of the peptide from the resin using a "cleavage cocktail" containing a high concentration of TFA. The composition of this cocktail is crucial for minimizing side reactions, particularly the alkylation of sensitive residues by the carbocations generated during the deprotection of t-butyl and other protecting groups.

Table 1: Efficacy of Different Scavenger Cocktails in Preventing S-t-butylation of Cysteine during TFA Cleavage

| Cleavage Cocktail Composition (TFA/Scavengers) | Desired Peptide (%) | S-t-butylated Impurity (%) |

| 95% TFA / 2.5% TIS / 2.5% H₂O | 81.2 | 18.8 |

| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% Anisole | 86.5 | 13.5 |

| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% m-Cresol | 86.9 | 13.1 |

| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% Thioanisole | 91.0 | 9.0 |

| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% DMS | 89.7 | 10.3 |

| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% DTT | 87.8 | 12.2 |

Data adapted from a study on the mitigation of S-t-butylation of Cysteine-containing peptides. TIS: Triisopropylsilane, DMS: Dimethyl sulfide, DTT: Dithiothreitol.[4]

These data highlight the importance of scavenger selection in minimizing alkylation side reactions. While this table focuses on Cysteine, the principles are directly applicable to preventing the t-butylation of the Tyrosine aromatic ring, a known side reaction that can occur to a lesser extent.[6]

Experimental Protocols

Protection of Tyrosine with a t-Butyl Group (Solution Phase)

While Fmoc-Tyr(tBu)-OH is commercially available, understanding the principles of its synthesis is valuable. The following is a generalized protocol for the t-butylation of the Tyrosine hydroxyl group.

Materials:

-

N-α-protected L-Tyrosine (e.g., Z-L-Tyr-OMe)

-

Isobutene

-

Concentrated Sulfuric Acid (catalyst)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium Bicarbonate solution (aqueous, saturated)

-

Anhydrous Sodium Sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the N-α-protected L-Tyrosine methyl ester in dichloromethane in a suitable reaction vessel.

-

Cool the solution in an ice bath.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Slowly bubble isobutene gas through the solution for several hours, or add liquid isobutene. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-α-protected-O-t-butyl-L-Tyrosine methyl ester.

Cleavage and Deprotection of a Peptide Containing Tyr(tBu) from the Resin

This protocol outlines the final step of SPPS, where the peptide is cleaved from the solid support and the t-butyl protecting group is removed from the Tyrosine residue.

Materials:

-

Peptide-resin (fully synthesized)

-

Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol)[7]

-

Cold diethyl ether

-

Reaction vessel with a sintered glass filter

-

Centrifuge and centrifuge tubes

-

Nitrogen gas supply

-

Lyophilizer

Procedure:

-

Place the dried peptide-resin in the reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[7]

-

Gently agitate the mixture at room temperature for 1.5 to 2 hours.[7] The reaction time may need to be optimized depending on the peptide sequence and other protecting groups present.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Pathways

General Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of Fmoc/tBu SPPS, highlighting the orthogonal deprotection steps.

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.

Logical Relationship in Orthogonal Protection

This diagram illustrates the core principle of the Fmoc/tBu orthogonal protection strategy.

Caption: Orthogonal deprotection in Fmoc/tBu SPPS.

Signaling Pathway of a Synthetically Derived Insulin (B600854) Analog

The synthesis of insulin and its analogs, which often contain Tyrosine residues, relies on the t-butyl protecting group. The resulting synthetic insulin analog can then be used to study the insulin signaling pathway.

Caption: Insulin signaling pathway initiated by a synthetic insulin analog.

Conclusion

The t-butyl protecting group for Tyrosine is a critical tool in the arsenal (B13267) of peptide chemists and drug developers. Its robustness under basic conditions and lability in strong acid make it an ideal choice for the orthogonal Fmoc/tBu solid-phase peptide synthesis strategy. By effectively preventing side reactions at the phenolic hydroxyl group, the t-butyl group ensures the synthesis of high-purity peptides, enabling the advancement of research and the development of novel peptide-based therapeutics. A thorough understanding of its application, coupled with optimized cleavage and deprotection protocols, is essential for maximizing the success of synthetic peptide campaigns.

References

- 1. Synthesis of peptides by the solid-phase method. V. Substance P and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Formation and synthesis of 3'-t-butyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

In-Depth Technical Guide: Solubility Characteristics of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide building block utilized in Solid-Phase Peptide Synthesis (SPPS). Its incorporation of a dimethylated pseudoproline (Ψ(Me,Me)pro) moiety at the serine residue is a strategic modification designed to disrupt secondary structure formation, particularly β-sheets, during peptide chain elongation. This disruption mitigates peptide aggregation on the solid support, enhancing solvation and improving the efficiency of coupling reactions, especially in "difficult" or hydrophobic sequences.[1][2][3] An understanding of its solubility in various organic solvents is paramount for its effective use in peptide synthesis protocols. This guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed protocol for solubility determination, and its role in the SPPS workflow.

Core Topic: Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, qualitative data from chemical suppliers and related literature consistently indicate its solubility in the polar aprotic solvents commonly used in SPPS.[1] The presence of the bulky, hydrophobic Fmoc and tBu protecting groups, combined with the peptide backbone, dictates its solubility profile.

Data Presentation: Solubility in Common SPPS Solvents

The following table summarizes the available qualitative solubility information for this compound. For context, quantitative data for a constituent part, Fmoc-Tyr(tBu)-OH, is also included.

| Compound | Solvent | Solubility | Concentration (Molar) | Temperature (°C) | Data Type | Source |

| This compound | Dimethylformamide (DMF) | Soluble | Not Specified | Not Specified | Qualitative | [1] |

| This compound | N-Methyl-2-pyrrolidone (NMP) | Soluble | Not Specified | Not Specified | Qualitative | [1] |

| This compound | Dichloromethane (DCM) | Soluble | Not Specified | Not Specified | Qualitative | [1] |

| Fmoc-Tyr(tBu)-OH | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | ~0.22 M | Not Specified | Quantitative | [2] |

| Fmoc-Tyr(tBu)-OH | Chloroform | Slightly Soluble | Not Specified | Not Specified | Qualitative | [4] |

| Fmoc-Tyr(tBu)-OH | Methanol | Slightly Soluble | Not Specified | Not Specified | Qualitative | [4] |

| Fmoc-Tyr(tBu)-OH | Ethanol | Slightly Soluble (0.1-1 mg/ml) | Not Specified | Not Specified | Semi-Quantitative | [5] |

| Fmoc-Tyr(tBu)-OH | Water | Insoluble | Not Specified | Not Specified | Qualitative | [4] |

Experimental Protocols